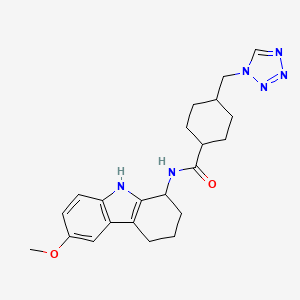![molecular formula C13H17ClN2O2 B13373216 N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B13373216.png)
N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring attached to a carboxamide group, which is further connected to a 4-chlorophenyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide typically involves the reaction of 4-chlorophenylethylamine with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide
- N-[2-(4-chlorophenyl)ethyl]-4-piperidinecarboxamide
- N-[2-(4-chlorophenyl)ethyl]-4-thiomorpholinecarboxamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring and the 4-chlorophenyl ethyl group allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important intermediate in organic synthesis and a promising candidate for pharmaceutical development. Further research is needed to fully explore its capabilities and applications.
Propiedades
Fórmula molecular |
C13H17ClN2O2 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)5-6-15-13(17)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
Clave InChI |
PYGNPWOKLGBKES-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)NCCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine](/img/structure/B13373136.png)

![N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13373147.png)
![N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide](/img/structure/B13373164.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373173.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13373185.png)
![N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine](/img/structure/B13373188.png)
![6-(2-Iodophenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373190.png)
![3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373194.png)
![6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373198.png)

![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B13373210.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373211.png)
